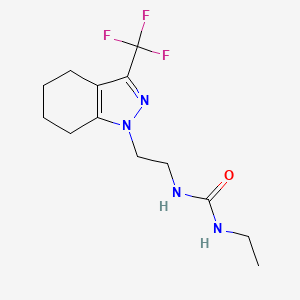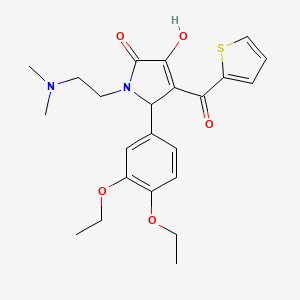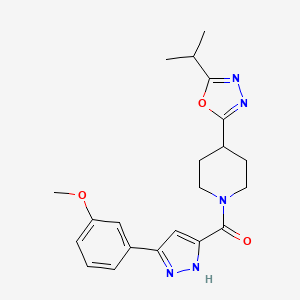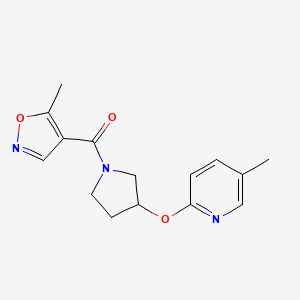![molecular formula C23H41N B2503824 [1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)- CAS No. 88510-89-8](/img/structure/B2503824.png)
[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, “[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-”, is a bicyclic organic molecule that features a nitrile functional group. This compound is part of a class of substances known as cyclohexylcyclohexanes, which have been studied for their potential to exhibit liquid crystalline phases and for their interesting chemical and physical properties .
Synthesis Analysis
The synthesis of related cyclohexyl derivatives has been explored through various methods. For instance, the anionic oligomerization of 1-cyclohexene-1-carbonitrile, catalyzed by potassium tert-butoxide, leads to noncyclic unsaturated dimers and trimers, including isomeric dimers that are structurally similar to the compound . Additionally, multicomponent cyclization reactions have been employed to create cyclohexane rings, as seen in the stereoselective synthesis of cis-4-dicyanomethylene-2,6-diarylcyclohexane-1,1-dicarbonitriles using aryl aldehydes, malononitrile, and acetone with sodium acetate as a catalyst .
Molecular Structure Analysis
The molecular structure of cyclohexylcyclohexanes, including the trans, trans-4'-alkylbicyclohexyl-4-carbonitriles, has been characterized by crystallography. These compounds typically adopt a chair conformation for the cyclohexyl rings and a trans-conformation for the alkyl groups. The cyano groups' orientation, whether equatorial or axial, plays a significant role in the molecular conformation and the resulting physical properties .
Chemical Reactions Analysis
The reactivity of cyclohexylcyclohexanes and their derivatives has been studied in various contexts. For example, the pyrolysis of 1-anilino-cis- and -trans-2-methylcyclohexane-1-carbonitrile leads to primary dissociation into hydrogen cyanide and the corresponding anil, with further self-condensation of the anil . The photocyclization of trans-1-(1'-naphthyl)-2-(3-hydroxyphenyl)-ethene has also been investigated, providing insights into the photoisomerization processes that may be relevant to similar bicyclic compounds .
Physical and Chemical Properties Analysis
The physical properties of cyclohexylcyclohexanes are influenced by their molecular structure, particularly the orientation of the cyano groups. The liquid crystalline phases exhibited by these compounds at higher temperatures are of particular interest. The crystal and molecular structures of homologous trans, trans-4'-alkylbicyclohexyl-4-carbonitriles have been described, with a focus on the different types of layer structures in the crystalline state and the role of cyano dipoles in these arrangements .
Wissenschaftliche Forschungsanwendungen
Liquid Crystalline Properties
Studies on [1,1'-Bicyclohexyl]-4-carbonitrile derivatives reveal their significance in the field of liquid crystals. Rübesamen and Schneider (1993) explored the phase diagrams of mesomorphic compounds, including trans-4,4′-di-n-propyl-1,1-bicyclohexyl-cis-4-carbonitrile, under high pressure, highlighting the unique properties of liquid crystals like pressure-induced phases and polymorphism changes (Rübesamen & Schneider, 1993).
Synthesis and Characteristics
Shi Zi-qian (2007) discussed the synthesis of acetylene liquid crystal compounds, including 4,4′-dialkylbicyclohexyl-4-carbonitrile, underlining their special characters and efficient synthesis methods. This indicates the chemical's utility in creating compounds with distinct liquid crystalline properties (Shi Zi-qian, 2007).
Conformational Studies
Conformational aspects of cyclohexyl derivatives, including [1,1'-Bicyclohexyl]-4-carbonitrile, were studied by Chuang and Fang (2001), providing insights into the stereochemistry and molecular interactions of such compounds (Chuang & Fang, 2001).
Photophysical Properties
Investigations into the photophysical properties of related compounds, as conducted by Tsuji et al. (2005), contribute to understanding how molecular structures like [1,1'-Bicyclohexyl]-4-carbonitrile derivatives influence their photophysical behavior (Tsuji et al., 2005).
Crystal and Molecular Structures
The crystal and molecular structures of homologous trans, trans-4'-alkylbicyclohexyl-4-carbonitriles were analyzed by Haase and Paulus (1983), offering valuable data on the crystalline state and molecular conformations of such compounds (Haase & Paulus, 1983).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-pentyl-4-(4-pentylcyclohexyl)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H41N/c1-3-5-7-9-20-10-12-21(13-11-20)22-14-17-23(19-24,18-15-22)16-8-6-4-2/h20-22H,3-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBISKRSUBYSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)(CCCCC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2503745.png)

![4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2503748.png)
![N-Ethyl-N-[2-[(5-methyl-2-oxo-1H-pyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2503750.png)
![3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2503752.png)


![N-tert-butyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2503759.png)
![N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503760.png)

![N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503762.png)
![[4-(2-phenoxyethyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2503764.png)